
Ethyl 6-chloropicolinate
Overview
Description
Ethyl 6-chloropicolinate (CAS: 21190-89-6) is an organochlorine compound belonging to the picolinate ester family. Its molecular formula is C₈H₈ClNO₂, with a molecular weight of 197.61 g/mol. This compound is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and an ethyl ester group at the 2-position. It is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity in cross-coupling reactions and nucleophilic substitutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-chloropicolinate can be synthesized through the esterification of 6-chloropicolinic acid. The typical procedure involves reacting 6-chloropicolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is heated to reflux for several hours, and the product is then isolated by distillation or extraction .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common practices to enhance the production efficiency .
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can be substituted by various nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide, ethanol, reflux conditions.
Reduction: Lithium aluminum hydride, dry ether, room temperature.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, reflux conditions.
Major Products Formed:
Substitution: Ethyl 6-ethoxypicolinate.
Reduction: 6-chloropicolinic alcohol.
Hydrolysis: 6-chloropicolinic acid.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Ethyl 6-chloropicolinate serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including nucleophilic substitutions and reductions. The chlorine atom can be substituted with different nucleophiles, making it a valuable intermediate in organic synthesis.
Synthetic Routes
The synthesis typically involves the esterification of 6-chloropicolinic acid with ethanol under acidic conditions. The general reaction can be summarized as follows:
Biological Applications
Enzyme Inhibition and Pharmacology
Research indicates that this compound exhibits enzyme inhibition properties, particularly against cytochrome P450 enzymes like CYP1A2. This interaction is significant in pharmacology as it can alter drug metabolism pathways, leading to potential drug-drug interactions .
Antimicrobial Properties
Studies have suggested that this compound may possess antimicrobial activity against various pathogens. Its structural similarity to other bioactive compounds enhances its potential efficacy in treating infections .
Industrial Applications
Agrochemicals and Dyes
In the industrial sector, this compound is utilized in the production of agrochemicals and as an intermediate in dye synthesis. The compound's unique reactivity allows for the development of herbicides and pesticides that are crucial in modern agriculture .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with similar compounds is beneficial:
Compound Name | Structural Difference | Unique Features |
---|---|---|
Ethyl 4-bromo-6-chloropicolinate | Bromine instead of chlorine | Different reactivity due to bromine's larger size |
Ethyl 6-amino-4-chloropicolinate | Amino group at the 6-position | Potential for hydrogen bonding interactions |
Ethyl 6-fluoropicolinate | Fluorine instead of chlorine | Enhanced lipophilicity and biological activity |
This table highlights how variations in substituents affect the biological activity and reactivity of picolinate derivatives.
Case Studies
-
Cytochrome P450 Interaction :
A study demonstrated that this compound binds to CYP1A2, inhibiting its enzymatic activity. This interaction significantly alters metabolic pathways, impacting gene expression related to drug metabolism . -
Pharmacological Applications :
Research on the herbicidal activity of this compound shows promise in developing effective agrochemicals. The compound's mechanism of action involves disrupting specific biological pathways in target plants .
Mechanism of Action
The mechanism of action of ethyl 6-chloropicolinate depends on its application. In chemical reactions, the chlorine atom and the ester group are the primary reactive sites. The chlorine atom can undergo nucleophilic substitution, while the ester group can participate in hydrolysis and reduction reactions. In biological systems, it may interact with enzymes or receptors, although specific molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Ethyl 6-chloropicolinate shares structural similarities with several picolinate and pyridine derivatives. Below is a detailed comparison based on physicochemical properties, reactivity, and applications.
Structural Analogues and Substituted Derivatives
a. Mthis compound (CAS: 6636-55-1)
- Structure : Methyl ester group at the 2-position instead of ethyl.
- Molecular Weight : 171.58 g/mol (vs. 197.61 g/mol for ethyl ester).
- Reactivity : Methyl esters generally exhibit lower steric hindrance, enhancing reactivity in nucleophilic acyl substitutions. However, ethyl esters often provide better solubility in organic solvents .
- Applications: Used in pesticide synthesis, such as neonicotinoid insecticides .
b. Ethyl 6-Chloro-3-methylpicolinate (CAS: 850864-54-9)
- Structure : Additional methyl group at the 3-position on the pyridine ring.
- Molecular Weight : 199.63 g/mol.
- This derivative is explored in medicinal chemistry for kinase inhibition .
c. Ethyl 6-Chloro-5-methylpicolinate (CAS: 178421-21-1)
- Structure : Methyl substitution at the 5-position.
- Similarity Score : 0.91 (compared to this compound) .
- Reactivity : The 5-methyl group may direct electrophilic substitutions to the 4-position, altering regioselectivity in synthesis .
Functional Group Variations
a. Ethyl 6-Chloropyridine-3-acetate (CAS: 197376-47-9)
- Structure : Acetate group at the 3-position instead of ester at the 2-position.
- Similarity Score : 0.97 .
- Applications: Used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) due to its carboxylic acid precursor functionality .
b. 6-Chloro-5-cyanopicolinic Acid (CAS: 53234-56-3)
- Structure: Carboxylic acid and cyano groups replace the ester.
- Similarity Score : 0.90 .
- Reactivity: The cyano group enhances electrophilicity, making it suitable for amide bond formation in peptide-mimetic compounds .
Physicochemical Properties Comparison
Compound | CAS | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Solubility (mg/mL) |
---|---|---|---|---|---|
This compound | 21190-89-6 | 197.61 | 2.1 | 45-48 | 0.5 (DMSO) |
Mthis compound | 6636-55-1 | 171.58 | 1.8 | 32-35 | 1.2 (MeOH) |
Ethyl 6-chloro-3-methylpicolinate | 850864-54-9 | 199.63 | 2.5 | 60-63 | 0.3 (DMSO) |
*Calculated using PubChem data.
Biological Activity
Ethyl 6-chloropicolinate is an organic compound belonging to the class of picolinates, characterized by its chlorine substitution at the 6-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C8H8ClNO2
- CAS Number : 21190-89-6
- Molecular Structure : this compound features a pyridine ring with an ethyl ester group and a chlorine atom at the 6-position, which influences its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
This compound exhibits several biological activities that can be attributed to its structural characteristics:
- Enzyme Inhibition : Research indicates that this compound can inhibit cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for the metabolism of various xenobiotics and endogenous compounds. Inhibition of CYP1A2 can lead to altered drug metabolism and potential drug-drug interactions, making it significant in pharmacology .
- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity, though specific mechanisms and efficacy levels require further investigation. Its structural similarity to other bioactive compounds may contribute to this potential .
Case Studies
-
Cytochrome P450 Interaction :
- A study demonstrated that this compound binds to CYP1A2, inhibiting its enzymatic activity. This interaction was shown to alter metabolic pathways significantly, impacting gene expression related to drug metabolism .
- Pharmacological Applications :
- Herbicidal Activity :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structural Difference | Unique Features |
---|---|---|
Ethyl 4-bromo-6-chloropicolinate | Bromine instead of chlorine | Different reactivity due to bromine's larger size |
Ethyl 6-amino-4-chloropicolinate | Amino group at the 6-position | Potential for hydrogen bonding interactions |
Ethyl 6-fluoropicolinate | Fluorine instead of chlorine | Enhanced lipophilicity and biological activity |
These comparisons highlight how variations in substituents can affect the biological activity and reactivity of picolinate derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 6-chloropicolinate, and what reaction conditions are optimal for high yield?
this compound is synthesized via esterification of 6-chloropicolinic acid with ethanol under acidic catalysis. A typical protocol involves refluxing equimolar amounts of 6-chloropicolinic acid and ethanol in the presence of concentrated sulfuric acid (1–2 mol%) for 6–8 hours . Key parameters affecting yield include:
- Catalyst choice : Sulfuric acid outperforms HCl due to stronger protonation of the carboxyl group.
- Solvent selection : Anhydrous ethanol minimizes hydrolysis side reactions.
- Temperature : Reflux conditions (~78°C) balance reaction rate and decomposition risks. Post-synthesis, purification via vacuum distillation or recrystallization (using hexane/ethyl acetate) yields >85% purity.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- <sup>1</sup>H NMR : Expect signals at δ 1.3–1.4 ppm (triplet, CH3CH2O), δ 4.3–4.4 ppm (quartet, CH2O), and aromatic protons between δ 7.5–8.5 ppm (pyridine ring). The absence of carboxylic acid protons (~δ 12–13 ppm) confirms esterification .
- IR : Strong C=O stretch at ~1720 cm<sup>-1</sup> (ester carbonyl) and C-Cl stretch at 750 cm<sup>-1</sup>.
- MS : Molecular ion peak at m/z 185.58 ([M]<sup>+</sup>), with fragmentation patterns consistent with Cl loss and ester cleavage .
Q. What key physicochemical properties of this compound influence its reactivity in downstream applications?
- Solubility : Limited solubility in water (<0.1 g/L at 25°C) but high solubility in polar aprotic solvents (e.g., DMF, DMSO), enabling nucleophilic substitutions .
- Electron-withdrawing effects : The 6-chloro substituent deactivates the pyridine ring, directing electrophilic attacks to the 4-position.
- Stability : Hydrolyzes under basic conditions (pH >10) to regenerate 6-chloropicolinic acid, requiring anhydrous storage .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during nucleophilic substitution of this compound in complex syntheses?
Competing hydrolysis or multiple substitutions can be minimized by:
- Solvent optimization : Use dry DMF or THF to suppress hydrolysis.
- Temperature control : Maintain 0–5°C for amine nucleophiles to reduce overalkylation.
- Stoichiometry : Employ a 1.2:1 molar ratio (nucleophile:substrate) to limit excess reagent side reactions .
- Catalytic additives : Add KI (10 mol%) to enhance Cl leaving group displacement in SNAr reactions .
Q. How do steric and electronic effects of the 6-chloro substituent influence regioselectivity in cross-coupling reactions?
The 6-Cl group exerts dual effects:
- Electronic : Withdraws electron density via inductive effects, activating the 4-position for Suzuki-Miyaura couplings.
- Steric : Minimal steric hindrance at the 6-position allows bulky catalysts (e.g., Pd(PPh3)4) to access the reactive site. Comparative studies with methyl 6-bromopicolinate show 10–15% higher yields for this compound in Pd-catalyzed couplings due to reduced halide scrambling .
Q. What analytical approaches resolve contradictory data on the catalytic efficiency of palladium complexes derived from this compound?
Discrepancies in catalytic activity (e.g., turnover numbers) may arise from:
- Ligand purity : Validate ligand synthesis via elemental analysis and HRMS.
- Reaction monitoring : Use in situ <sup>31</sup>P NMR to track Pd-ligand coordination stability.
- Statistical validation : Apply ANOVA to compare datasets, identifying outliers linked to O2 sensitivity or moisture content . Replicate studies under inert atmospheres (N2/Ar) and standardized substrate ratios to ensure reproducibility .
Q. Methodological Considerations
- Data presentation : Tabulate reaction yields, spectroscopic data, and computational results (e.g., DFT calculations for regioselectivity) to enhance clarity .
- Critical analysis : Address limitations (e.g., scalability of Pd catalysts) and propose alternatives (e.g., Ni-based systems for cost reduction).
- Ethical compliance : Adhere to safety protocols for handling chlorinated compounds and toxic catalysts .
Properties
IUPAC Name |
ethyl 6-chloropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSVWYSFUABOQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453804 | |
Record name | Ethyl 6-chloropicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21190-89-6 | |
Record name | Ethyl 6-chloropicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6-chloropicolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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